molecular formula C18H27N5O2 B3812874 (3aR,6aR)-5-(cyclopropanecarbonyl)-N-methyl-N-(3-pyrazol-1-ylpropyl)-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-3a-carboxamide

(3aR,6aR)-5-(cyclopropanecarbonyl)-N-methyl-N-(3-pyrazol-1-ylpropyl)-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-3a-carboxamide

Cat. No.: B3812874
M. Wt: 345.4 g/mol
InChI Key: APGQOTCTJIZJIV-CRAIPNDOSA-N
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Description

(3aR,6aR)-5-(cyclopropanecarbonyl)-N-methyl-N-(3-pyrazol-1-ylpropyl)-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-3a-carboxamide is a complex organic compound with a unique structure It features a hexahydropyrrolo[3,4-c]pyrrole core, which is a bicyclic structure, and is substituted with various functional groups including a cyclopropanecarbonyl group, a pyrazolylpropyl group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,6aR)-5-(cyclopropanecarbonyl)-N-methyl-N-(3-pyrazol-1-ylpropyl)-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-3a-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the hexahydropyrrolo[3,4-c]pyrrole core, followed by the introduction of the cyclopropanecarbonyl group through a cyclopropanation reaction. The pyrazolylpropyl group can be introduced via a nucleophilic substitution reaction, and the final carboxamide group is formed through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

(3aR,6aR)-5-(cyclopropanecarbonyl)-N-methyl-N-(3-pyrazol-1-ylpropyl)-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-3a-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carboxamide to an amine.

    Substitution: Nucleophilic substitution reactions can be used to introduce different substituents on the pyrazolylpropyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

(3aR,6aR)-5-(cyclopropanecarbonyl)-N-methyl-N-(3-pyrazol-1-ylpropyl)-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-3a-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.

    Medicine: This compound is being investigated for its potential therapeutic effects, including its use as an anti-inflammatory or anticancer agent.

    Industry: It may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of (3aR,6aR)-5-(cyclopropanecarbonyl)-N-methyl-N-(3-pyrazol-1-ylpropyl)-1,2,3,4,6,6a-

Properties

IUPAC Name

(3aR,6aR)-5-(cyclopropanecarbonyl)-N-methyl-N-(3-pyrazol-1-ylpropyl)-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-3a-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N5O2/c1-21(7-3-9-23-8-2-6-20-23)17(25)18-12-19-10-15(18)11-22(13-18)16(24)14-4-5-14/h2,6,8,14-15,19H,3-5,7,9-13H2,1H3/t15-,18-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APGQOTCTJIZJIV-CRAIPNDOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCN1C=CC=N1)C(=O)C23CNCC2CN(C3)C(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CCCN1C=CC=N1)C(=O)[C@@]23CNC[C@@H]2CN(C3)C(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3aR,6aR)-5-(cyclopropanecarbonyl)-N-methyl-N-(3-pyrazol-1-ylpropyl)-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-3a-carboxamide
Reactant of Route 2
(3aR,6aR)-5-(cyclopropanecarbonyl)-N-methyl-N-(3-pyrazol-1-ylpropyl)-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-3a-carboxamide
Reactant of Route 3
Reactant of Route 3
(3aR,6aR)-5-(cyclopropanecarbonyl)-N-methyl-N-(3-pyrazol-1-ylpropyl)-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-3a-carboxamide
Reactant of Route 4
Reactant of Route 4
(3aR,6aR)-5-(cyclopropanecarbonyl)-N-methyl-N-(3-pyrazol-1-ylpropyl)-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-3a-carboxamide
Reactant of Route 5
Reactant of Route 5
(3aR,6aR)-5-(cyclopropanecarbonyl)-N-methyl-N-(3-pyrazol-1-ylpropyl)-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-3a-carboxamide
Reactant of Route 6
Reactant of Route 6
(3aR,6aR)-5-(cyclopropanecarbonyl)-N-methyl-N-(3-pyrazol-1-ylpropyl)-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-3a-carboxamide

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